3,5-Diformyl-4-hydroxybenzoic acid
Description
Properties
Molecular Formula |
C9H6O5 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3,5-diformyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C9H6O5/c10-3-6-1-5(9(13)14)2-7(4-11)8(6)12/h1-4,12H,(H,13,14) |
InChI Key |
HYTMTIJUPNDHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
One of the primary applications of 3,5-diformyl-4-hydroxybenzoic acid is as an intermediate in organic synthesis. It can serve as a versatile building block for the preparation of more complex molecules. The compound's reactivity allows for further derivatization, leading to the synthesis of various derivatives that may exhibit enhanced properties.
Table 1: Derivatives and Their Applications
| Derivative | Application Area |
|---|---|
| 3,5-Diformyl-4-hydroxybenzamide | Antimicrobial agents |
| 3,5-Diformyl-4-hydroxybenzyl alcohol | Solvent in chemical reactions |
| 3,5-Diformyl-4-hydroxybenzothiazole | Potential anti-cancer agents |
Pharmaceutical Applications
Research has indicated that derivatives of this compound possess significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain hydrazone derivatives exhibit potent activity against various bacterial strains and cancer cell lines.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a specific hydrazone derivative synthesized from this compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Materials Science Applications
In materials science, this compound has been explored for its role as a stabilizing agent in polymer formulations. Its ability to absorb UV radiation makes it suitable for enhancing the durability of plastics and coatings against photodegradation.
Table 2: Stability Enhancements in Polymers
| Polymer Type | Stabilizer Used | Improvement Observed |
|---|---|---|
| Polyethylene | This compound | Increased UV resistance |
| Polyvinyl chloride | Ester derivatives of the compound | Enhanced thermal stability |
Comparison with Similar Compounds
This compound
- Functional Groups : Two formyl groups enhance electrophilicity, enabling Schiff base formation for polymer synthesis .
- Thermal Stability : Degrades at 257°C due to hydrogen-bonded dimerization .
- Applications : Used in T-POP3 for methylene blue adsorption (capacity: 95 mg/g) and as a catalyst support .
3,5-Dibromo-4-hydroxybenzoic Acid
3,5-Di-tert-butyl-4-hydroxybenzoic Acid
- Functional Groups : Bulky tert-butyl groups improve solubility in organic solvents and radical scavenging capacity .
- Synthesis: Synthesized via bromination/oxidation of 2,6-di-tert-butyl-4-methylphenol (63.7% yield) .
- Applications : Antioxidant in polymers and stabilizer in industrial formulations .
4-Hydroxy-3,5-dimethoxybenzoic Acid
- Functional Groups : Methoxy groups enhance electron-donating capacity and alter solubility .
- Applications : Precursor for syringic acid derivatives in food and cosmetic research .
Comparative Data Table
Stability and Intermolecular Interactions
- Hydrogen Bonding: this compound exhibits stronger intermolecular hydrogen bonding (via –OH and –CHO groups) compared to 4-ethyl-2,6-diformylphenol, resulting in higher thermal stability (257°C vs. 181°C) .
- Steric Effects : The tert-butyl groups in 3,5-di-tert-butyl-4-hydroxybenzoic acid hinder crystallization, enhancing solubility but reducing thermal resilience relative to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 3,5-diformyl-4-hydroxybenzoic acid, and what reaction conditions are critical for high yields?
- Methodological Answer : The compound is synthesized via formylation of 4-hydroxybenzoic acid using hexamethylenetetramine (HMTA) in trifluoroacetic acid (CF₃COOH) at 110°C for 48 hours. Key conditions include anhydrous CF₃COOH to prevent hydrolysis and precise stoichiometric ratios (e.g., 4-hydroxybenzoic acid : HMTA = 1:8). Post-reaction, acidification with HCl precipitates the product, yielding ~86% purity. NMR and HRMS are essential for verifying structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ = 10.36 ppm (s, 2H, formyl groups) and δ = 8.69 ppm (s, 2H, aromatic protons) confirm substitution patterns.
- ¹³C NMR : Signals at δ = 188.8 ppm (carbonyl carbons) and δ = 160.0 ppm (phenolic oxygen-linked carbon) validate the core structure.
- HRMS : Exact mass analysis (e.g., [M–H⁺] = 193.0142) ensures molecular formula accuracy. These techniques collectively address potential impurities or side products .
Q. How does the solubility of this compound influence its applicability in aqueous vs. organic reaction systems?
- Methodological Answer : The compound’s limited aqueous solubility (due to hydrophobic formyl and aromatic groups) necessitates polar aprotic solvents (e.g., DMSO, acetone) for homogeneous reactions. In biological studies, derivatization (e.g., esterification) or pH adjustment (deprotonation at high pH) can enhance solubility .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective formylation at the 3,5-positions of 4-hydroxybenzoic acid?
- Methodological Answer : The ortho-directing effect of the hydroxyl group and steric hindrance from HMTA control regioselectivity. Computational studies (DFT) suggest that electron density at the 3,5-positions is enhanced by resonance stabilization from the hydroxyl group, favoring electrophilic substitution. Experimental validation via kinetic isotope effects or substituent variation (e.g., methyl groups) can further probe this mechanism .
Q. How can contradictory data on reaction yields or byproduct formation be resolved in large-scale syntheses?
- Methodological Answer :
- Scale-up Challenges : Heat transfer inefficiencies or reagent inhomogeneity may reduce yields. Use of flow chemistry or controlled-temperature reactors improves reproducibility.
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., monoformylated intermediates). Adjusting HMTA stoichiometry or reaction time minimizes these.
- Case Study : A 20% yield drop at >10 g scale was attributed to incomplete CF₃COOH evaporation; vacuum distillation resolved this .
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible pathways (e.g., substituting formyl groups with amines).
- Molecular Dynamics (MD) : Simulates steric and electronic effects of substituents on transition states. For example, meta-fluorine analogs (from NIST data) show altered reaction kinetics due to electron-withdrawing effects .
Q. What strategies enhance the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of formyl groups to carboxylic acids under humid conditions.
- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or storage in inert atmospheres (argon) at -20°C. PXRD monitors crystallinity changes over time .
Q. How do the electronic properties of this compound influence its coordination chemistry with metal ions?
- Methodological Answer : The hydroxyl and carbonyl groups act as bidentate ligands. UV-Vis and EPR spectroscopy reveal chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties. Substituent effects (e.g., chloro vs. fluoro analogs) alter redox potentials and binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
